molecular formula C6H11NS B13780075 Isoamy sulfocyanate CAS No. 543-50-0

Isoamy sulfocyanate

Cat. No.: B13780075
CAS No.: 543-50-0
M. Wt: 129.23 g/mol
InChI Key: ORHMKUZMEMIFRD-UHFFFAOYSA-N
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Description

Isoamy sulfocyanate, also known as isoamyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamy sulfocyanate can be synthesized through the reaction of isoamyl alcohol with thiocyanic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate group. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of isoamyl alcohol and thiocyanic acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Isoamy sulfocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Thiols

    Substitution: Various thiocyanate derivatives

Scientific Research Applications

Isoamy sulfocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the thiocyanate group into molecules.

    Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of isoamy sulfocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium thiocyanate
  • Sodium thiocyanate
  • Potassium thiocyanate

Comparison

Isoamy sulfocyanate is unique due to its isoamyl group, which imparts different chemical properties compared to other thiocyanates. For example, ammonium thiocyanate is more soluble in water, while this compound is more soluble in organic solvents. This difference in solubility makes this compound more suitable for certain organic reactions and industrial applications.

Properties

CAS No.

543-50-0

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

3-methylbutyl thiocyanate

InChI

InChI=1S/C6H11NS/c1-6(2)3-4-8-5-7/h6H,3-4H2,1-2H3

InChI Key

ORHMKUZMEMIFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC#N

Origin of Product

United States

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